- Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones, Current Topics in Medicinal Chemistry (Sharjah, 2019, 19(5), 356-375

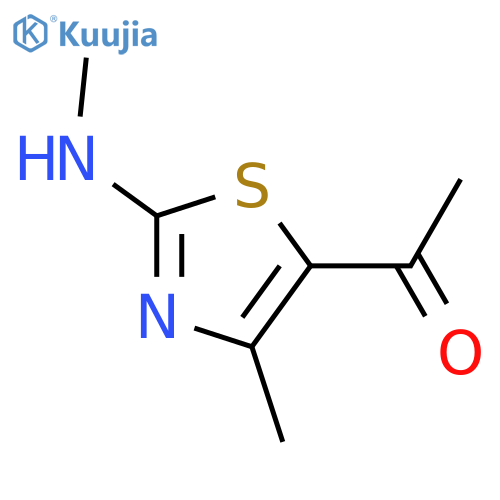

Cas no 94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one)

94284-66-9 structure

Nom du produit:1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one

Numéro CAS:94284-66-9

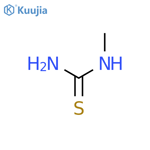

Le MF:C7H10N2OS

Mégawatts:170.232100009918

MDL:MFCD08236737

CID:798439

PubChem ID:22744116

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Propriétés chimiques et physiques

Nom et identifiant

-

- Ethanone,1-[4-methyl-2-(methylamino)-5-thiazolyl]-

- 1-(4-METHYL-2-(METHYLAMINO)THIAZOL-5-YL)ETHANONE

- 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone

- 2-methylamino-4-methyl-5-acetylthiazole

- 5-acetyl-2-methylamino-4-methylthiazol

- 1-[4-METHYL-2-(METHYLAMINO)-1,3-THIAZOL-5-YL]ETHAN-1-ONE

- UDDDILVYEDVGMD-UHFFFAOYSA-N

- AB43889

- AK385680

- 1-(4-methyl-2-methylamino-thiazol-5-yl)ethanone

- 1-(4-methyl-2-methylamino-thiazol-5-yl)-ethanone

- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one

- Ethanone, 1-[4-methyl-2-(methylamino)-5-thiazolyl]-

- 1-[4-METHY

- 1-[4-Methyl-2-(methylamino)-5-thiazolyl]ethanone (ACI)

- 1-(4-Methyl-2-methylaminothiazol-5-yl)ethanone

- 5-Acetyl-2-methylamino-4-methylthiazole

- 1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one

- CS-0059746

- DS-12936

- MFCD08236737

- AKOS006242417

- W18020

- DTXSID60628007

- EN300-2944924

- SCHEMBL1592594

- 94284-66-9

-

- MDL: MFCD08236737

- Piscine à noyau: 1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)

- La clé Inchi: UDDDILVYEDVGMD-UHFFFAOYSA-N

- Sourire: O=C(C)C1=C(C)N=C(NC)S1

Propriétés calculées

- Qualité précise: 170.05100

- Masse isotopique unique: 170.05138412g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 2

- Complexité: 163

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.7

- Surface topologique des pôles: 70.2

Propriétés expérimentales

- Point d'ébullition: 281.9±32.0°C at 760 mmHg

- Le PSA: 70.23000

- Le LogP: 1.76880

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Informations de sécurité

- Description des dangers: H302-H315-H319-H335

- Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Données douanières

- Code HS:2934100090

- Données douanières:

Code douanier chinois:

2934100090Résumé:

2934100090. Composés (hydrogénés ou non) contenant structurellement un cycle thiazole non condensé. TVA: 17,0%. Taux de remboursement: 9,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934100090 autres composés de structure contenant un cycle thiazole non épaissi, hydrogéné ou non TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: aucun droit NPF: 6,5% droit général: 20,0%

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD51297-100mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 97% | 100mg |

¥126.0 | 2023-09-01 | |

| Enamine | EN300-2944924-2.5g |

1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one |

94284-66-9 | 95.0% | 2.5g |

$642.0 | 2025-03-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL347-200mg |

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one |

94284-66-9 | 97% | 200mg |

547.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65780-1g |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |

94284-66-9 | 1g |

¥1526.0 | 2021-09-08 | ||

| Alichem | A059005401-250mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 97% | 250mg |

$264.60 | 2023-08-31 | |

| Alichem | A059005401-1g |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 97% | 1g |

$661.50 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65780-100mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |

94284-66-9 | 100mg |

¥406.0 | 2021-09-08 | ||

| Ambeed | A148115-100mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 98% | 100mg |

$20.0 | 2024-07-16 | |

| Ambeed | A148115-250mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 95% | 250mg |

$42.0 | 2025-02-25 | |

| Alichem | A059005401-100mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 97% | 100mg |

$162.74 | 2023-08-31 |

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Méthode de production

Méthode de production 1

Conditions de réaction

Référence

Méthode de production 2

Conditions de réaction

1.1 Solvents: Acetone ; rt; 1.5 h, reflux

Référence

- Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents, Bioorganic & Medicinal Chemistry, 2011, 19(24), 7349-7356

Méthode de production 3

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt

Référence

- Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumor agents, European Journal of Medicinal Chemistry, 2013, 70, 447-455

Méthode de production 4

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt

Référence

- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents, European Journal of Medicinal Chemistry, 2021, 214,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt

Référence

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities, Journal of Medicinal Chemistry, 2013, 56(3), 640-659

Méthode de production 6

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Methanol ; 3 h, rt

Référence

- Preparation of N-(4-(4-methylthiazol-5-yl)pyrimidin-2-yl)-N-phenylamines as specific cyclin-dependent kinase inhibitors useful as antitumor agents, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Methanol ; 2 - 3 h, rt

Référence

- Preparation of 4-heteroarylpyrimidines as specific cyclin-dependent kinase inhibitors for treating viruses, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Methanol ; rt → 0 °C; 0 - 5 °C; 2 h, 30 - 35 °C

Référence

- Preparation of LS007 impurity compound and its application thereof, China, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Methanol ; 2 h, rt

Référence

- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity, Journal of Medicinal Chemistry, 2004, 47(7), 1662-1675

Méthode de production 10

Conditions de réaction

1.1 Solvents: Acetone ; rt; 1.5 h, reflux

Référence

- Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation, MedChemComm, 2014, 5(7), 915-922

Méthode de production 11

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt

Référence

- Preparation of 7-(pyrimidin-2-ylamino)-2H-chromen-2-one derivatives as protein kinase inhibitors, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Solvents: Acetone ; reflux

Référence

- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents and Its Biological Evaluation and Molecular Modelling, Current Topics in Medicinal Chemistry (Sharjah, 2021, 21(4), 258-268

Méthode de production 13

Conditions de réaction

1.1 Solvents: Methanol ; 4 - 6 h, rt

Référence

- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors, Journal of Medicinal Chemistry, 2010, 53(11), 4367-4378

Méthode de production 14

Conditions de réaction

Référence

- Thiazole derivatives, and pharmaceutical compositions comprising them, European Patent Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Solvents: Acetone ; 1.5 h, reflux

Référence

- Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation, Bioorganic & Medicinal Chemistry, 2011, 19(10), 3135-3140

Méthode de production 16

Conditions de réaction

1.1 Solvents: Methanol ; 0 °C; 0 °C → rt; 4 h, rt

Référence

- Dual Inhibition of Mnk2 and FLT3 for potential treatment of acute myeloid leukaemia, European Journal of Medicinal Chemistry, 2017, 139, 762-772

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Raw materials

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Preparation Products

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Littérature connexe

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one) Produits connexes

- 1170447-88-7(N-(cyclohexylmethyl)-2-(4-methanesulfonylphenyl)amino-1,3-thiazole-4-carboxamide)

- 2228670-59-3(3-(4-acetamidophenyl)-2,2-dimethylpropanoic acid)

- 1556126-12-5(1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine)

- 1491327-92-4(5-(2-bromo-5-methoxyphenyl)-1,2-oxazol-3-amine)

- 2172080-13-4(2-5-ethyl-1-(3-methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 1909312-80-6(3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride)

- 63983-53-9(6,15-Diketo-13,14-dihydro-PGF1α)

- 20237-98-3(2,6-Bis(4-azidobenzylidene)cyclohexanone)

- 2248373-08-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate)

- 2172216-12-3(2-(oxiran-2-yl)methylcyclobutan-1-ol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one

Pureté:99%/99%/99%

Quantité:1g/5g/10g

Prix ($):155.0/588.0/1076.0